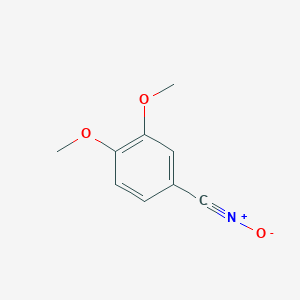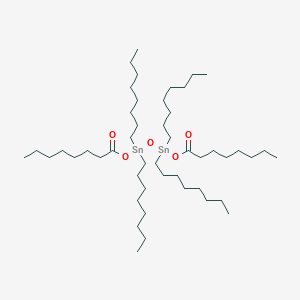
4-(Benzyloxy)-3-methylfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-3-methylfuran-2(5H)-one is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a benzyloxy group at the 4-position and a methyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-methylfuran-2(5H)-one typically involves the reaction of 3-methylfuran-2(5H)-one with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using an acid catalyst to facilitate the formation of the benzyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-3-methylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can introduce different substituents on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furans and other substituted derivatives.
Applications De Recherche Scientifique
4-(Benzyloxy)-3-methylfuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and materials.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. The furan ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)phenol: Similar structure but with a phenol ring instead of a furan ring.
3-Methylfuran: Lacks the benzyloxy group, making it less reactive in certain chemical reactions.
Benzyl alcohol: Contains the benzyloxy group but lacks the furan ring.
Uniqueness
4-(Benzyloxy)-3-methylfuran-2(5H)-one is unique due to the presence of both the benzyloxy group and the furan ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications. The compound’s ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness.
Propriétés
| 137910-39-5 | |
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4-methyl-3-phenylmethoxy-2H-furan-5-one |
InChI |
InChI=1S/C12H12O3/c1-9-11(8-15-12(9)13)14-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Clé InChI |
WDXXZTLIOZCSQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(COC1=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Furan-2-yl)ethyl]-1H-pyrrole](/img/structure/B14263382.png)




